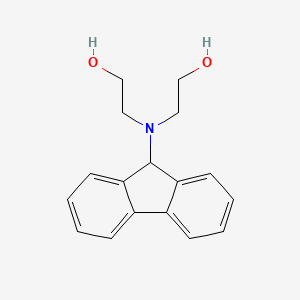
2,2'-(9h-Fluoren-9-ylimino)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(9h-Fluoren-9-ylimino)diethanol is an organic compound with the molecular formula C17H19NO2. It contains 39 atoms, including 19 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms The compound features a fluorene backbone with an imino group and two ethanol groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9h-Fluoren-9-ylimino)diethanol typically involves the reaction of fluorene derivatives with ethylene oxide under controlled conditions. The process may include the use of catalysts to optimize the reaction yield and efficiency . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(9h-Fluoren-9-ylimino)diethanol may involve large-scale reactors and continuous flow processes. These methods aim to maximize yield while minimizing costs and environmental impact. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(9h-Fluoren-9-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in various ether or ester derivatives.
Applications De Recherche Scientifique
2,2’-(9h-Fluoren-9-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2,2’-(9h-Fluoren-9-ylimino)diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ethanol groups may also play a role in the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A related compound with a ketone group instead of an imino group.
Fluorenylamine: Contains an amine group instead of an imino group.
Fluorene: The parent compound without any functional groups attached.
Uniqueness
2,2’-(9h-Fluoren-9-ylimino)diethanol is unique due to its combination of a fluorene backbone with an imino group and two ethanol groups. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6974-09-0 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-11-9-18(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,19-20H,9-12H2 |
Clé InChI |
GMXHQOYORGJCHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


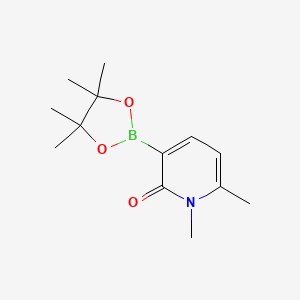
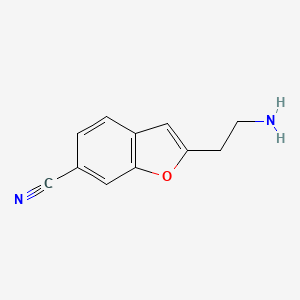
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
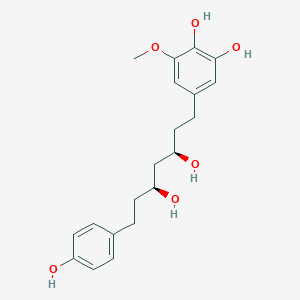


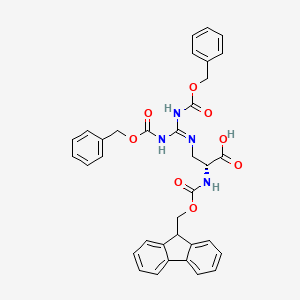
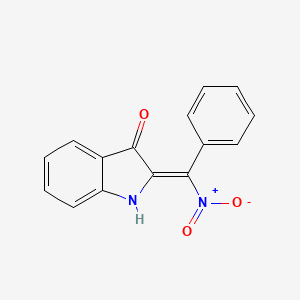
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)

![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)


